N-isopropyl-2-(2-oxo-2,3-dihydro-1H-1,3-benzimidazol-1-yl)-N-phenylacetamide
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Overview
Description
“N-isopropyl-2-(2-oxo-2,3-dihydro-1H-1,3-benzimidazol-1-yl)-N-phenylacetamide” is a synthetic organic compound that belongs to the class of benzimidazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-isopropyl-2-(2-oxo-2,3-dihydro-1H-1,3-benzimidazol-1-yl)-N-phenylacetamide” typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of Isopropyl Group: The isopropyl group can be introduced via alkylation reactions using isopropyl halides in the presence of a base.
Acylation Reaction: The final step involves the acylation of the benzimidazole derivative with N-phenylacetyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the isopropyl and phenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction may produce alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, benzimidazole derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. “N-isopropyl-2-(2-oxo-2,3-dihydro-1H-1,3-benzimidazol-1-yl)-N-phenylacetamide” may exhibit similar biological activities.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic applications. Benzimidazole derivatives are known for their pharmacological properties, including anti-inflammatory, antiviral, and antifungal activities.
Industry
In the industrial sector, this compound may be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of “N-isopropyl-2-(2-oxo-2,3-dihydro-1H-1,3-benzimidazol-1-yl)-N-phenylacetamide” would depend on its specific biological target. Generally, benzimidazole derivatives exert their effects by interacting with enzymes or receptors, leading to the inhibition of specific biological pathways. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound, known for its broad spectrum of biological activities.
N-phenylbenzimidazole: A derivative with similar structural features and potential biological activities.
2-Substituted Benzimidazoles: Compounds with various substituents at the 2-position, exhibiting diverse biological properties.
Uniqueness
“N-isopropyl-2-(2-oxo-2,3-dihydro-1H-1,3-benzimidazol-1-yl)-N-phenylacetamide” is unique due to the presence of the isopropyl and phenylacetamide groups, which may confer distinct chemical and biological properties compared to other benzimidazole derivatives.
Properties
IUPAC Name |
2-(2-oxo-3H-benzimidazol-1-yl)-N-phenyl-N-propan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-13(2)21(14-8-4-3-5-9-14)17(22)12-20-16-11-7-6-10-15(16)19-18(20)23/h3-11,13H,12H2,1-2H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BELIMCBGHAPBSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1=CC=CC=C1)C(=O)CN2C3=CC=CC=C3NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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